molecular formula C15H13Cl3N2O B4827816 N-(3-CHLOROPHENETHYL)-N'-(2,5-DICHLOROPHENYL)UREA

N-(3-CHLOROPHENETHYL)-N'-(2,5-DICHLOROPHENYL)UREA

Cat. No.: B4827816
M. Wt: 343.6 g/mol
InChI Key: IMMCPASBZPKCQB-UHFFFAOYSA-N
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Description

N-(3-CHLOROPHENETHYL)-N’-(2,5-DICHLOROPHENYL)UREA is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The unique structure of this compound, featuring chlorinated phenyl groups, imparts specific chemical and physical properties that make it of interest to researchers and industry professionals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLOROPHENETHYL)-N’-(2,5-DICHLOROPHENYL)UREA typically involves the reaction of 3-chlorophenethylamine with 2,5-dichlorophenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:

3-chlorophenethylamine+2,5-dichlorophenyl isocyanateN-(3-CHLOROPHENETHYL)-N’-(2,5-DICHLOROPHENYL)UREA\text{3-chlorophenethylamine} + \text{2,5-dichlorophenyl isocyanate} \rightarrow \text{N-(3-CHLOROPHENETHYL)-N'-(2,5-DICHLOROPHENYL)UREA} 3-chlorophenethylamine+2,5-dichlorophenyl isocyanate→N-(3-CHLOROPHENETHYL)-N’-(2,5-DICHLOROPHENYL)UREA

Industrial Production Methods

In an industrial setting, the production of N-(3-CHLOROPHENETHYL)-N’-(2,5-DICHLOROPHENYL)UREA may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLOROPHENETHYL)-N’-(2,5-DICHLOROPHENYL)UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives with altered functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The chlorinated phenyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with hydroxyl or carbonyl groups, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-CHLOROPHENETHYL)-N’-(2,5-DICHLOROPHENYL)UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorinated phenyl groups may enhance the compound’s binding affinity to these targets, leading to the modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chlorophenethyl)-N’-(2,4-dichlorophenyl)urea
  • N-(3-Chlorophenethyl)-N’-(2,6-dichlorophenyl)urea
  • N-(3-Chlorophenethyl)-N’-(3,5-dichlorophenyl)urea

Uniqueness

N-(3-CHLOROPHENETHYL)-N’-(2,5-DICHLOROPHENYL)UREA is unique due to the specific positioning of the chlorine atoms on the phenyl rings, which can influence its chemical reactivity and biological activity. This structural uniqueness may result in distinct properties and applications compared to other similar compounds.

Properties

IUPAC Name

1-[2-(3-chlorophenyl)ethyl]-3-(2,5-dichlorophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl3N2O/c16-11-3-1-2-10(8-11)6-7-19-15(21)20-14-9-12(17)4-5-13(14)18/h1-5,8-9H,6-7H2,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMMCPASBZPKCQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCNC(=O)NC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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